
Octadecadienyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de dihidrógeno octadecadienilo es un éster de fosfato orgánico con la fórmula química C18H35O4P . Es conocido por sus propiedades y aplicaciones únicas en diversos campos, como la química, la biología y la industria. Este compuesto se caracteriza por su larga cadena de carbono y la presencia de un grupo fosfato, que confiere reactividad química y funcionalidad específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del fosfato de dihidrógeno octadecadienilo suele implicar la esterificación del octadecadienol con ácido fosfórico. La reacción se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. La reacción general se puede representar de la siguiente manera:
[ \text{C18H34OH} + \text{H3PO4} \rightarrow \text{C18H35O4P} + \text{H2O} ]
Métodos de producción industrial: En entornos industriales, la producción de fosfato de dihidrógeno octadecadienilo implica procesos de esterificación a gran escala. La reacción suele ser catalizada por ácidos o bases para aumentar la velocidad de reacción y el rendimiento. La mezcla de reacción se purifica luego mediante destilación o cristalización para obtener el compuesto puro.
Tipos de reacciones:
Oxidación: El fosfato de dihidrógeno octadecadienilo puede sufrir reacciones de oxidación, lo que lleva a la formación de varios productos oxidados.
Reducción: El compuesto se puede reducir en condiciones específicas para producir ésteres de fosfato reducidos.
Sustitución: Puede participar en reacciones de sustitución en las que el grupo fosfato es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Principales productos formados:
Productos de oxidación: Ésteres de fosfato oxidados.
Productos de reducción: Ésteres de fosfato reducidos.
Productos de sustitución: Ésteres de fosfato sustituidos.
Aplicaciones Científicas De Investigación
El fosfato de dihidrógeno octadecadienilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como tensioactivo en varios procesos químicos.
Biología: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicina: Investigado por su posible uso en formulaciones farmacéuticas y como compuesto bioactivo.
Industria: Utilizado en la producción de detergentes, emulsionantes y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del fosfato de dihidrógeno octadecadienilo implica su interacción con dianas moleculares y vías específicas. El grupo fosfato puede participar en reacciones de fosforilación, que son cruciales en varios procesos bioquímicos. La larga cadena de carbono permite que el compuesto se integre en las membranas lipídicas, afectando la fluidez y la función de la membrana.
Compuestos similares:
- Fosfato de dihidrógeno de amonio
- Fosfato de dihidrógeno
- Fosfato de dihidrógeno de diamonio
Comparación: El fosfato de dihidrógeno octadecadienilo es único debido a su larga cadena de carbono, que confiere propiedades hidrofóbicas específicas y mejora su capacidad para interactuar con las membranas lipídicas. En contraste, compuestos como el fosfato de dihidrógeno de amonio y el fosfato de dihidrógeno son más hidrofílicos y se utilizan principalmente en diferentes aplicaciones como fertilizantes y aditivos alimentarios.
Comparación Con Compuestos Similares
- Ammonium dihydrogen phosphate
- Dihydrogen phosphate
- Diammonium hydrogen phosphate
Comparison: Octadecadienyl dihydrogen phosphate is unique due to its long carbon chain, which imparts specific hydrophobic properties and enhances its ability to interact with lipid membranes. In contrast, compounds like ammonium dihydrogen phosphate and dihydrogen phosphate are more hydrophilic and are primarily used in different applications such as fertilizers and food additives.
Propiedades
Número CAS |
64509-07-5 |
|---|---|
Fórmula molecular |
C18H35O4P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[(1E,3E)-octadeca-1,3-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h15-18H,2-14H2,1H3,(H2,19,20,21)/b16-15+,18-17+ |
Clave InChI |
OZXHJMFUPFOZLA-GKIXDJALSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/C=C/OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCC=CC=COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


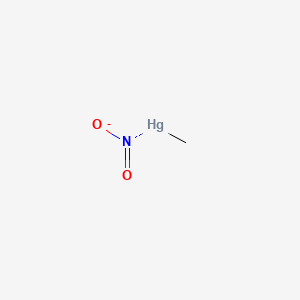

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)


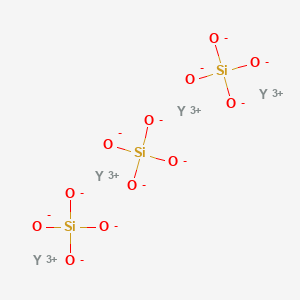

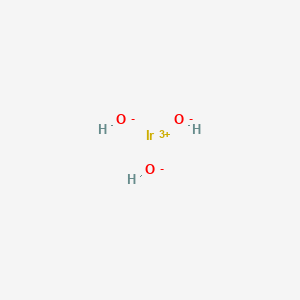
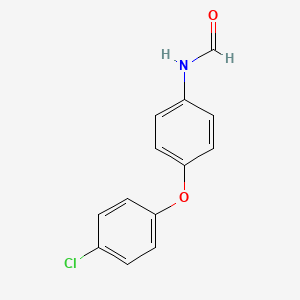
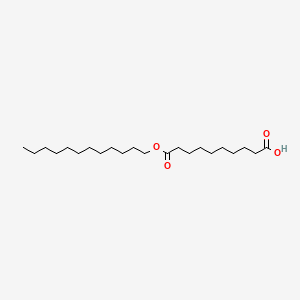
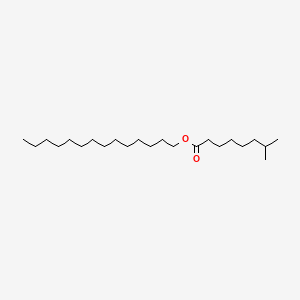
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
